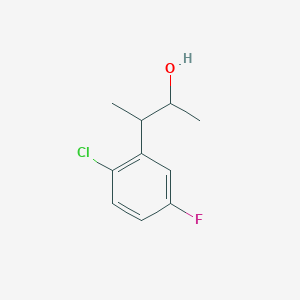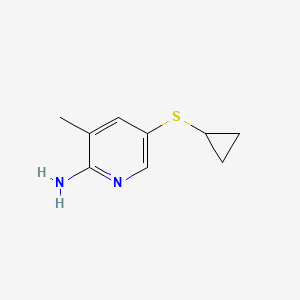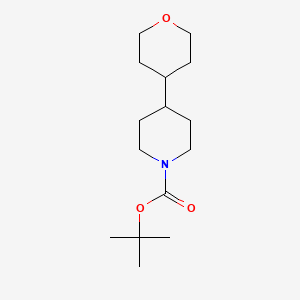
tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidinecarboxylates. It is characterized by the presence of a tert-butyl group, an oxan-4-yl group, and a piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and oxan-4-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogens, nucleophiles, and bases such as sodium hydroxide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological systems. It helps in understanding the behavior of similar compounds in biological environments.
Medicine: In the pharmaceutical industry, this compound is used in the synthesis of drugs and therapeutic agents. Its derivatives have shown potential in treating various medical conditions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is valued for its versatility and reactivity in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and makes it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C15H27NO3 |
|---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 4-(oxan-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-15(2,3)19-14(17)16-8-4-12(5-9-16)13-6-10-18-11-7-13/h12-13H,4-11H2,1-3H3 |
InChI Key |
RBOVQTVGYSAZEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


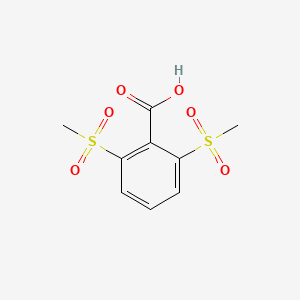
amine](/img/structure/B13247575.png)


![1-[(4-Bromo-2-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13247612.png)
![tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B13247617.png)

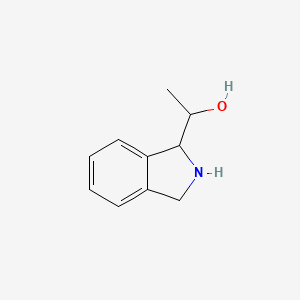
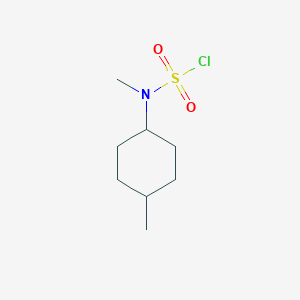
![3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13247634.png)

